molecular formula C9H16 B14344745 3,5-Dimethylhepta-2,4-diene CAS No. 101935-28-8

3,5-Dimethylhepta-2,4-diene

Cat. No.: B14344745
CAS No.: 101935-28-8
M. Wt: 124.22 g/mol
InChI Key: UCZAREQHYMBQOS-UHFFFAOYSA-N
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Description

3,5-Dimethylhepta-2,4-diene is a linear, conjugated diene characterized by two double bonds (at positions 2,4) and methyl substituents at carbons 3 and 3. Its structure confers unique electronic and steric properties, influencing reactivity and stability. Conjugation between the double bonds stabilizes the molecule through delocalization of π-electrons, while the methyl groups introduce steric hindrance and electron-donating effects.

Properties

CAS No.

101935-28-8

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

3,5-dimethylhepta-2,4-diene

InChI

InChI=1S/C9H16/c1-5-8(3)7-9(4)6-2/h5,7H,6H2,1-4H3

InChI Key

UCZAREQHYMBQOS-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=CC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylhepta-2,4-diene can be achieved through various methods. One common approach involves the alkylation of a suitable diene precursor. For example, the reaction of 3,5-dimethyl-1,5-hexadiene with a strong base such as sodium hydride, followed by the addition of an alkyl halide, can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. Catalysts and optimized reaction conditions are often employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogen Halides (e.g., HBr): Used in electrophilic addition reactions.

    Oxidizing Agents (e.g., m-CPBA, OsO₄): Used in oxidation reactions.

    Dienophiles (e.g., maleic anhydride): Used in Diels-Alder reactions.

Major Products

    Addition Products: Formed from electrophilic addition reactions.

    Epoxides and Diols: Formed from oxidation reactions.

    Cyclohexene Derivatives: Formed from Diels-Alder reactions.

Scientific Research Applications

3,5-Dimethylhepta-2,4-diene has several applications in scientific research:

Comparison with Similar Compounds

Linear Conjugated Dienes with Functional Groups

Compound : 2,6-Dimethyl-6-hydroxy-2E,4E-hepta-2,4-diene acid

  • Structure : Similar conjugated diene backbone but with hydroxyl (-OH) and carboxylic acid (-COOH) groups at position 4.
  • Key Differences: Polarity/Reactivity: The hydroxyl and acid groups enhance polarity, enabling hydrogen bonding and participation in acid-base reactions, unlike 3,5-Dimethylhepta-2,4-diene.

Cyclic and Terpene-Based Dienes

Compounds : trans-Cadina-1(6),4-diene, (E)-Caryophyllene

  • Structure : Cyclic or bicyclic dienes with fused ring systems.
  • Key Differences :
    • Stability : Cyclic conjugation in terpenes (e.g., caryophyllene) provides greater thermodynamic stability compared to linear dienes.
    • Reactivity : Cyclic dienes undergo regioselective Diels-Alder reactions, whereas linear analogs like this compound may exhibit broader reactivity due to accessible π-systems .

Heteroatom-Containing Dienes

Compound : Amitraz (1,5-di(2,4-dimethylphenyl)-3-methyl-1,3,5-triazapenta-1,4-diene)

  • Structure : Nitrogen-rich triazapenta-diene with aromatic substituents.
  • Key Differences :
    • Electronic Effects : Nitrogen atoms introduce electron-withdrawing effects, reducing conjugation efficiency compared to hydrocarbon dienes.
    • Applications : Amitraz is metabolized in mammals and used as an acaricide/insecticide, highlighting the role of heteroatoms in biological activity .

Aromatic vs. Aliphatic Systems

Compound : 3,5-Dimethylthiophene

  • Structure : Aromatic thiophene ring with methyl groups at positions 3 and 5.
  • Key Differences :
    • Aromaticity : Thiophene’s aromaticity confers resistance to addition reactions, unlike the electrophilic addition-prone this compound.
    • Applications : Used in electronics and agrochemicals due to sulfur’s electronic properties, contrasting with aliphatic dienes’ roles in polymer synthesis .

Structural and Property Comparison Table

Compound Key Features Stability Reactivity Profile Applications
This compound Linear conjugated diene, methyl groups Moderate (conjugation + steric hindrance) Electrophilic addition, polymerization Under investigation
2,6-Dimethyl-6-hydroxy... acid Hydroxyl/carboxylic acid groups High (H-bonding) Acid-base reactions, biosynthesis Pharmaceutical candidates
trans-Cadina-1(6),4-diene Bicyclic terpene High (cyclic conjugation) Diels-Alder, terpene synthesis Essential oils, fragrances
Amitraz Nitrogen-containing triazapenta-diene Low (metabolized) Hydrolysis, insecticidal activity Pesticides
3,5-Dimethylthiophene Aromatic sulfur ring High (aromaticity) Electrophilic substitution Electronics, agrochemicals

Research Findings and Implications

  • Thermodynamic Stability : Linear conjugated dienes like this compound exhibit lower heats of hydrogenation compared to isolated dienes, as inferred from textbook principles . Methyl substituents further stabilize the molecule through hyperconjugation.
  • Biological Relevance : Structural analogs with polar groups (e.g., hydroxyl, carboxyl) show bioactivity, suggesting that functionalizing this compound could unlock medicinal applications .

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